2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Catalog No.
S2996684
CAS No.
1448071-58-6
M.F
C18H17ClN4O
M. Wt
340.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyraz...

CAS Number

1448071-58-6

Product Name

2-(2-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

IUPAC Name

2-(2-chlorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide

Molecular Formula

C18H17ClN4O

Molecular Weight

340.81

InChI

InChI=1S/C18H17ClN4O/c19-16-4-2-1-3-15(16)13-18(24)21-10-12-23-11-7-17(22-23)14-5-8-20-9-6-14/h1-9,11H,10,12-13H2,(H,21,24)

InChI Key

ISNLLIARKFIBOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl

Solubility

not available
2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound that belongs to the acetamide family. This compound is also known as 'Compound A' and has gained attention for its potential to act as a covalent inhibitor for kinases. In this paper, we will discuss the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions of 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide.
The chemical formula of 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is C18H16ClN5O, and the molecular weight is 351.81 g/mol. The compound has a melting point of 186.3°C, and its solubility in water is low. The compound is a solid, and its color ranges from white to pale yellow.
The synthesis of 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been documented in various studies. One method involves a four-step reaction process starting from 2-chloroaniline, which is converted into 2-(2-chlorophenyl)acetonitrile through a reaction with 2-bromoacetophenone. The latter then undergoes a reaction with ethyl-2-aminoacetate to produce the intermediate 2-(2-chlorophenyl)-2-(2-oxoethylamino)acetamide, which is finally reacted with 4-pyridyl-1H-pyrazole to yield the target compound.
Several analytical methods have been employed to analyze the structure, purity, and properties of 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide. These methods include X-ray diffraction, infrared spectroscopy, nuclear magnetic resonance, high-performance liquid chromatography, mass spectrometry, and elemental analysis.
Recent studies have shown that 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibits potent activity as a covalent inhibitor for kinases. The compound has been found to inhibit various kinases, including FGFRs, VEGFRs, and EGFRs. It has also been noted that the compound exhibits promising anticancer activity, which is attributed to its ability to inhibit the proliferation and migration of cancer cells.
Studies have shown that 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide shows no significant toxicity to normal human cells. In animal studies, the compound exhibited low toxicity, with no acute or chronic toxicity observed at doses up to 50 mg/kg. However, further toxicity studies are needed to ensure the safety of this compound.
The unique properties of 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide make it a promising compound for various scientific experiments. It can be used as a tool compound for kinase research and as a potential scaffold for drug discovery. The compound has potential applications in cancer treatment, as it has been found to inhibit tumor growth and metastasis in various animal models.
Recent studies have shown that 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibits potent activity against several kinases and has promising anticancer activity. However, more research is needed to understand the mechanism of action and to optimize its kinase inhibition profile. Moreover, its therapeutic potential in other diseases such as neurological disorders, inflammation, and autoimmune diseases has yet to be explored.
The potential applications of 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide are not limited to the field of cancer research. The compound has potential applications in other areas of research, including neurological disorders, inflammation, and autoimmune diseases. Furthermore, the unique properties of this compound make it a potential scaffold for the development of novel small-molecule drugs.
Despite the promising results obtained from recent studies, there are several limitations to the use of 2-(2-Chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide. For example, the low solubility and bioavailability of the compound present challenges in drug development. Moreover, its selectivity and potential toxicity need to be further investigated. To overcome these limitations, future research should focus on optimizing the kinase inhibition profile, improving the solubility and bioavailability, and minimizing potential toxicity. Additionally, the compound's potential therapeutic applications in other diseases should be explored.
- Developing new derivatives with improved selectivity and potency
- Investigating the compound's anti-inflammatory potential
- Exploring its potential use in autoimmune diseases
- Improving its solubility and bioavailability for drug development
- Studying the compound's interaction with other proteins and targets to identify new therapeutic applications
- Investigating the compound's mechanism of action to better understand its pharmacological potential
- Exploring the compound's potential as a covalent inhibitor for other kinases
- Testing the compound's activity against other diseases, such as neurodegenerative diseases and infectious diseases

XLogP3

2.3

Dates

Modify: 2023-08-17

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